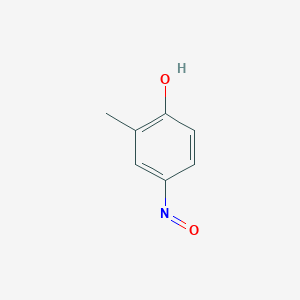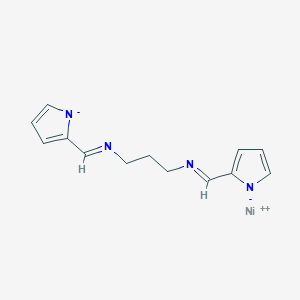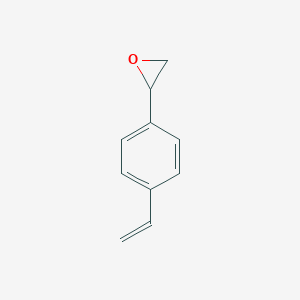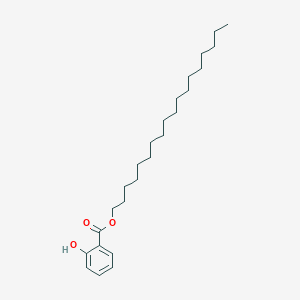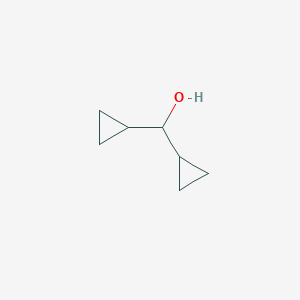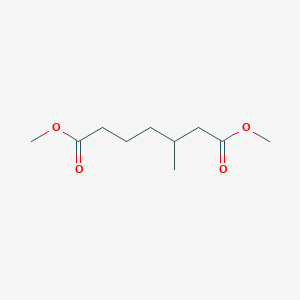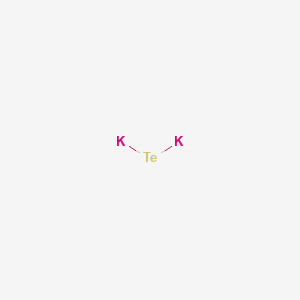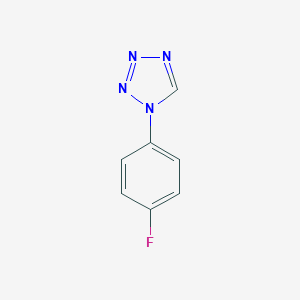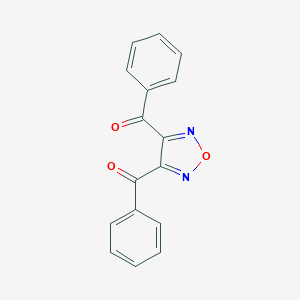
Furazan, dibenzoyl-
Overview
Description
Furazan, dibenzoyl- is a heterocyclic aromatic compound with the molecular formula C₁₆H₁₀N₂O₃ . It is also known as 3,4-dibenzoyl-1,2,5-oxadiazole. This compound features a five-membered ring containing one oxygen and two nitrogen atoms, making it part of the oxadiazole family. Furazan derivatives are known for their diverse applications in various fields, including chemistry, biology, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: Furazan, dibenzoyl- can be synthesized through several methods. One common approach involves the cyclization of α,α’-[(1,2,5-oxadiazole 5-oxide)-3,4-diyl]bisbenzaldehyde. This reaction typically requires specific conditions, such as the presence of a dehydrating agent and controlled temperature .
Industrial Production Methods: Industrial production of furazan, dibenzoyl- often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and characterization using techniques like infrared spectroscopy and nuclear magnetic resonance spectroscopy .
Chemical Reactions Analysis
Types of Reactions: Furazan, dibenzoyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Furazan, dibenzoyl- can participate in substitution reactions, where functional groups are replaced by other groups
Common Reagents and Conditions:
Oxidation: Potassium permanganate is commonly used as an oxidizing agent.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions include various substituted furazan derivatives, which can have different functional groups attached to the furazan ring .
Scientific Research Applications
Furazan, dibenzoyl- has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and materials.
Mechanism of Action
The mechanism of action of furazan, dibenzoyl- and its derivatives often involves interaction with specific molecular targets. For example, some derivatives act as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in the kynurenine pathway. By inhibiting this enzyme, these compounds can modulate immune responses and exhibit antitumor activity . The molecular pathways involved include the depletion of tryptophan and the production of bioactive metabolites that affect immune cell function .
Comparison with Similar Compounds
3,4-Dimethylfurazan: This compound is a derivative of furazan with methyl groups attached to the ring.
3,4-Dicyanofurazan: This derivative has cyano groups attached to the ring and is used in the synthesis of high-energy materials.
Diaminofurazan: This compound contains amino groups and is used in the production of energetic materials.
Uniqueness: Furazan, dibenzoyl- is unique due to its dibenzoyl functional groups, which impart specific chemical properties and reactivity. This makes it particularly useful in the synthesis of complex molecules and materials with specific applications in various fields .
Properties
IUPAC Name |
(4-benzoyl-1,2,5-oxadiazol-3-yl)-phenylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2O3/c19-15(11-7-3-1-4-8-11)13-14(18-21-17-13)16(20)12-9-5-2-6-10-12/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPRKTQDWJWXWET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=NON=C2C(=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70145876 | |
| Record name | Furazan, dibenzoyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70145876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10349-12-9 | |
| Record name | Furazan, dibenzoyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010349129 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Furazan, dibenzoyl- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=152087 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Furazan, dibenzoyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70145876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


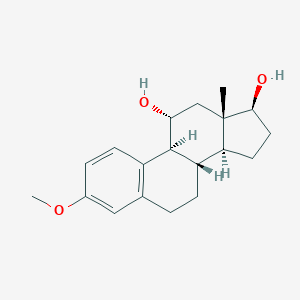
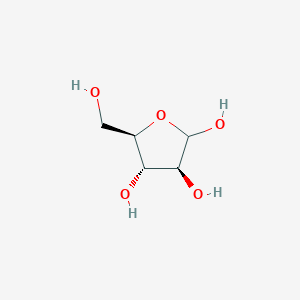
![methyl 2-[2-amino-N-[3-(dimethylamino)propyl]anilino]benzoate](/img/structure/B83112.png)

